molecular formula C15H10O4 B034692 7,3'-Dihydroxyflavone CAS No. 108238-40-0

7,3'-Dihydroxyflavone

Cat. No. B034692
M. Wt: 254.24 g/mol
InChI Key: UWQJWDYDYIJWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,3’-Dihydroxyflavone is a flavonoid . It is a natural product found in Zuccagnia punctata . Its solid-state conformations have been evaluated using 13 C CP MAS NMR spectra .


Synthesis Analysis

7,8-Dihydroxyflavone (7,8-DHF) is a low molecular weight compound that can cross the blood-brain barrier and has been implicated in numerous functions and behaviors . It is thought to have neuroprotective capability and has been shown to alleviate symptoms in a wide range of diseases .


Molecular Structure Analysis

The molecular formula of 7,3’-Dihydroxyflavone is C15H10O4 . Its structure includes a catechol ring . The InChI is InChI=1S/C15H10O4/c16-10-3-1-2-9 (6-10)14-8-13 (18)12-5-4-11 (17)7-15 (12)19-14/h1-8,16-17H . The Canonical SMILES is C1=CC (=CC (=C1)O)C2=CC (=O)C3=C (O2)C=C (C=C3)O .


Physical And Chemical Properties Analysis

The molecular weight of 7,3’-Dihydroxyflavone is 254.24 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 66.8 Ų . The exact mass is 254.05790880 g/mol .

Scientific Research Applications

  • Multiple Sclerosis Treatment : 7,8-Dihydroxyflavone has been shown to reduce the clinical and pathological severity of multiple sclerosis in a murine model by activating downstream signaling pathways like AKT and STAT3 (Makar et al., 2016).

  • Antidepressant Effects : A study found that chronic oral administration of 4'-dimethylamino-7,8-dihydroxyflavone promotes neurogenesis and demonstrates marked antidepressant effects (Liu et al., 2010).

  • Neurological Disease Treatment : As a robust TrkB agonist, 7,8-dihydroxyflavone provides a powerful therapeutic tool for the treatment of various neurological diseases (Jang et al., 2010).

  • Age-Related Impairments : This compound improves sensory-motor performance and reduces lipid peroxidation in old mice, potentially benefiting age-dependent behavioral impairments and oxidative stress (Keser et al., 2020).

  • Neuroprotective Potential : 7,8-dihydroxyflavone has neuroprotective potential against neurological disorders like Alzheimer's, Parkinson's, cerebral ischemia, Huntington's disease, and others (Paul et al., 2021).

  • Cancer Treatment : Prenylated derivatives of baicalein and 3,7-dihydroxyflavone have inhibitory activity against the growth of human tumor cell lines (Neves et al., 2011).

  • Antibiotic Potentiation : 6,7-dihydroxyflavone elevates the susceptibility of MRSA and methicillin-sensitive S. aureus strains to β-lactam antibiotics dramatically (Sato et al., 2004).

  • PGE2 Inhibition : 7,3'-Dihydroxyflavone and its analogs show moderate inhibitory activities of PGE2 production from LPS-induced RAW 264.7 cells (Dao et al., 2003).

  • Neuropsychiatric Disorders : It plays a neuroprotective role in neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, depression, and memory impairment (Yang & Zhu, 2021).

  • VEGFR2 Phosphorylation Regulation : 7,8-DHF is a TrkB receptor agonist and promotes downstream cellular signaling, but downregulates VEGFR2 phosphorylation in retinal tissue (Chitranshi et al., 2015).

Safety And Hazards

When handling 7,3’-Dihydroxyflavone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research would be beneficial to investigate the effect of different concentrations of 7,8-DHF . Other studies have found that 7,8-DHF protects against oxidative stress and rescues astrocytic deficits in the hippocampus .

properties

IUPAC Name

7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYARIVMCYYQNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347232
Record name 7,3'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,3'-Dihydroxyflavone

CAS RN

108238-40-0
Record name Daizein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108238400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,3'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,3'-Dihydroxyflavone
Reactant of Route 2
7,3'-Dihydroxyflavone
Reactant of Route 3
7,3'-Dihydroxyflavone
Reactant of Route 4
Reactant of Route 4
7,3'-Dihydroxyflavone
Reactant of Route 5
Reactant of Route 5
7,3'-Dihydroxyflavone
Reactant of Route 6
7,3'-Dihydroxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.